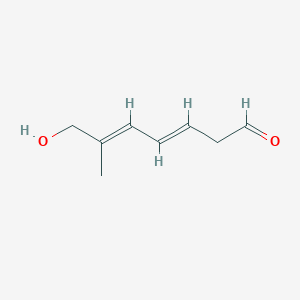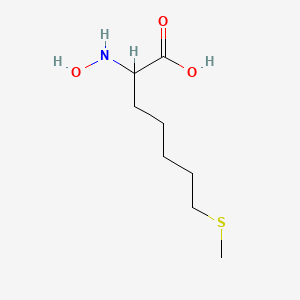
N-hydroxytrihomomethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxytrihomomethionine is an N-hydroxy-alpha-amino acid having a 6-thiaheptyl substituent at the 2-position. It derives from a trihomomethionine. It is a conjugate acid of a N-hydroxytrihomomethioninate.
Scientific Research Applications
Novel Reactions of Selenomethionine
- Study Overview: Research on selenomethionine, a selenium analog of methionine, explored its transient radical cations and subsequent reactions. The study focused on understanding these reactions at different pH levels and their biological implications.
- Key Findings: It was found that selenomethionine produces selenium-centered radical cations, which interact with molecular oxygen. This interaction and the subsequent reactions have implications in biological systems, particularly concerning SeM's role.
- Reference: Mishra, Sharma, Naumov, & Priyadarsini, 2009.
Hydroxy-Selenomethionine in Dairy Cows
- Study Overview: This study examined the effects of hydroxy-selenomethionine (HMSeBA) on antioxidative status and selenium concentrations in dairy cows, comparing it with sodium selenite.
- Key Findings: HMSeBA improved antioxidant status and increased selenium concentrations in milk and plasma more effectively than sodium selenite. This suggests HMSeBA could be a more effective organic selenium source for lactating dairy cows.
- Reference: Sun, Wang, Liu, Bu, Liu, & Zhang, 2017.
Methionine Hydroxy Analogue in Chicken Nutrition
- Study Overview: The study investigates the absorption of DL-2-hydroxy-4-(methylthio)butanoic acid (HMB), a methionine hydroxy analogue used in chicken nutrition.
- Key Findings: It was found that the presence of nonmonomeric forms of HMB is not a limiting factor in its absorption in the chicken small intestine, indicating its effectiveness as a nutritional supplement.
- Reference: Martín-Venegas, Soriano-García, Vinardell, Geraert, & Ferrer, 2006.
Statistical Methods for Nutritional Methionine
- Study Overview: This research presented statistical methods for comparing sources of nutritional methionine, focusing on the relevance of experimentation science in these comparisons.
- Key Findings: The study highlights the importance of appropriate statistical methods in determining the efficacy of different methionine sources, essential for informed nutritional choices in animal diets.
- Reference: Kratzer & Ash, 2006.
properties
Product Name |
N-hydroxytrihomomethionine |
|---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(hydroxyamino)-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO3S/c1-13-6-4-2-3-5-7(9-12)8(10)11/h7,9,12H,2-6H2,1H3,(H,10,11) |
InChI Key |
JCEAPZJPOHTKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCC(C(=O)O)NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



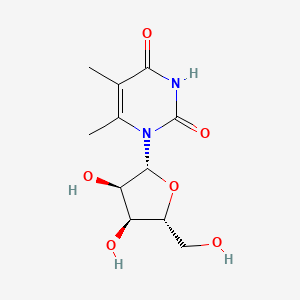

![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
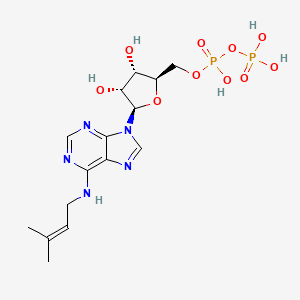
![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)
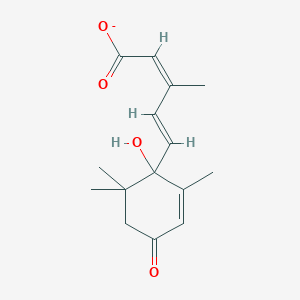




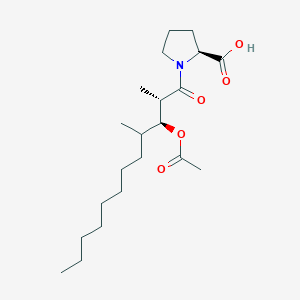

![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
